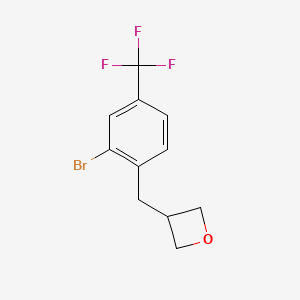
3-(2-Bromo-4-(trifluoromethyl)benzyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-(trifluoromethyl)benzyl)oxetane is a chemical compound characterized by the presence of a four-membered oxetane ring, a bromine atom, and a trifluoromethyl group attached to a benzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-(trifluoromethyl)benzyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a suitable epoxide precursor under acidic or basic conditions . Another approach involves the electrophilic halocyclization of alcohols, where the presence of a halogen source facilitates the formation of the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and scalability. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-(trifluoromethyl)benzyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxetane derivatives or reduction to remove the bromine atom.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or cyclic products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., peroxides), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include substituted oxetanes, linear alcohols, and various benzyl derivatives. The specific products depend on the reagents and conditions used .
Scientific Research Applications
3-(2-Bromo-4-(trifluoromethyl)benzyl)oxetane has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, where its unique structural features can enhance drug properties such as solubility and metabolic stability.
Materials Science: It is employed in the development of advanced materials, including polymers and coatings, due to its ability to undergo ring-opening polymerization.
Biological Studies: The compound serves as a probe in biological studies to investigate the interactions of oxetane-containing molecules with biological targets.
Chemical Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical architectures.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-(trifluoromethyl)benzyl)oxetane involves its ability to undergo various chemical transformations. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with molecular targets. The bromine and trifluoromethyl groups can modulate the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane: Similar structure but with the bromine atom at a different position.
3-(4-Bromo-2-(trifluoromethyl)phenyl)oxetane: Another positional isomer with different reactivity and properties.
4-(Trifluoromethyl)benzyl Bromide: Lacks the oxetane ring but shares the trifluoromethylbenzyl moiety.
Uniqueness
The presence of the oxetane ring adds to its versatility in chemical synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H10BrF3O |
|---|---|
Molecular Weight |
295.09 g/mol |
IUPAC Name |
3-[[2-bromo-4-(trifluoromethyl)phenyl]methyl]oxetane |
InChI |
InChI=1S/C11H10BrF3O/c12-10-4-9(11(13,14)15)2-1-8(10)3-7-5-16-6-7/h1-2,4,7H,3,5-6H2 |
InChI Key |
QMXMQQGCUYORKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)CC2=C(C=C(C=C2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11832633.png)
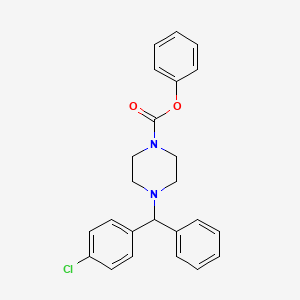
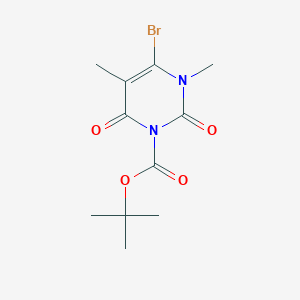
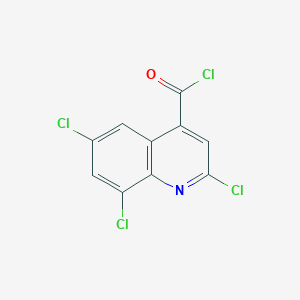
![2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11832665.png)
![tert-Butyl 4-oxo-2-phenyl-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11832668.png)
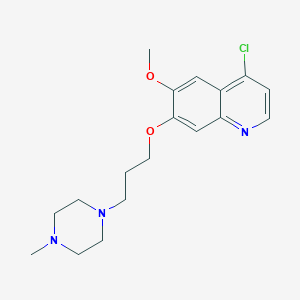

![[(1S)-6-chloro-1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methyl 4-bromobenzoate](/img/structure/B11832687.png)
![1-Ethyl-2,2,2-trimethyl-1-phenyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B11832690.png)
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B11832691.png)
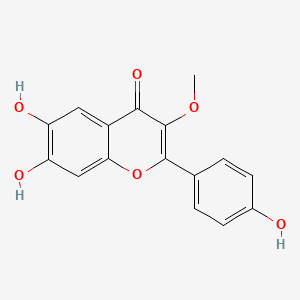
![1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine dihydrochloride](/img/structure/B11832704.png)
![(4aS,6aR,6bS,13aS,15aR,15bR)-methyl 2,2,6a,6b,9,9,13a-heptamethyl-15-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,13,13a,15,15a,15b-octadecahydropiceno[2,3-d]isoxazole-4a-carboxylate](/img/structure/B11832705.png)
